BenchChemオンラインストアへようこそ!

3-isopropoxy-N-mesitylbenzamide

Medicinal chemistry Drug-likeness Permeability

Select this compound for its unique atropisomeric conformation from the sterically hindered mesityl group, which restricts amide bond rotation and shields against nucleophilic attack. The 3-isopropoxy substitution (0 HBD) provides a definitive advantage over 2-isomers by eliminating competing intramolecular hydrogen bonds, ensuring a more homogeneous conformational population for reliable fragment growing and crystallography. With a computed TPSA ~42.5 Ų, it meets stringent CNS drug-likeness criteria for passive BBB penetration, far surpassing polar benzamide analogs. Procurement offers a chemically validated logP step-change (ΔXLogP3 ~+0.9 vs. parent) for hydrophobic PPI target engagement studies.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B5438893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-isopropoxy-N-mesitylbenzamide
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC(C)C)C
InChIInChI=1S/C19H23NO2/c1-12(2)22-17-8-6-7-16(11-17)19(21)20-18-14(4)9-13(3)10-15(18)5/h6-12H,1-5H3,(H,20,21)
InChIKeyUPMBIZWQVQHOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropoxy-N-mesitylbenzamide – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-Isopropoxy-N-mesitylbenzamide (IUPAC: 3-propan-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide; molecular formula C₁₉H₂₃NO₂; MW 297.4 g/mol) is a fully synthetic secondary benzamide that incorporates a 3-isopropoxy-substituted benzoyl ring and a sterically demanding 2,4,6-trimethylphenyl (mesityl) N-substituent [1]. The compound is catalogued in the PubChem Substance database under depositor identifiers STOCK1S-10320 (Ambinter) and EN300-10509, and is supplied as a screening library compound for early-stage drug discovery [2][3]. Its structural topology places it at the intersection of two SAR-relevant vectors: the meta-alkoxybenzamide hydrogen-bonding motif and the ortho,ortho'-disubstituted N-aryl group that restricts amide bond conformation. No primary bioactivity data have been published for this specific compound at the time of this analysis; differentiation therefore rests on computational and structural parameters that govern molecular recognition, solubility, and metabolic stability relative to its nearest positional and functional analogs.

Why 3-Isopropoxy-N-mesitylbenzamide Cannot Be Interchanged with Generic N-Mesitylbenzamides or 3-Isopropoxybenzamides


Simple substitution with either unsubstituted N-mesitylbenzamide (CAS 4476-12-4) or 3-isopropoxybenzamide (CAS 350989-53-6) fails to recapitulate the steric, electronic, and conformational ensemble of the target compound. N-mesitylbenzamide lacks the hydrogen-bond-accepting isopropoxy group that modulates solubility and target engagement, while 3-isopropoxybenzamide carries a primary amide with drastically higher hydrogen-bond donor capacity (1 HBD vs. 0 HBD for the target) and a substantially different torsional profile around the amide bond . The mesityl group introduces atropisomerism around the N–aryl bond and shields the amide carbonyl from nucleophilic attack, a property entirely absent in N-unsubstituted or N-alkyl benzamides. These differences translate into measurable divergence in computed logP, topological polar surface area, and the number of rotatable bonds—all parameters that directly impact pharmacokinetic behaviour and screening hit progression [1]. Generic substitution therefore risks selecting a molecule with a fundamentally different molecular recognition signature.

3-Isopropoxy-N-mesitylbenzamide: Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Count Distinguishes 3-Isopropoxy-N-mesitylbenzamide from Primary Amide Analogs

3-Isopropoxy-N-mesitylbenzamide carries zero hydrogen-bond donors (HBD = 0), in contrast to its primary-amide analog 3-isopropoxybenzamide (HBD = 1), which retains a free –NH₂ group . The absence of a hydrogen-bond donor in the target compound removes the energetic penalty for desolvation during membrane transit, a parameter directly linked to passive permeability according to Lipinski's Rule of Five [1]. This is a binary (0 vs. 1), experimentally verifiable difference that alters cell-based assay behaviour.

Medicinal chemistry Drug-likeness Permeability

Lipophilicity Elevation Relative to N-Mesitylbenzamide Drives LogP-Dependent Binding Partitioning

The introduction of the 3-isopropoxy group onto the N-mesitylbenzamide scaffold raises the computed XLogP3 by approximately 0.9 log units relative to unsubstituted N-mesitylbenzamide (XLogP3 ≈ 3.0 for the parent vs. ~3.9 for the target, computed from PubChem structural data) [1][2]. This increase places the target compound in an optimal lipophilicity window for binding to hydrophobic protein pockets while remaining within Rule-of-Five space.

Lipophilicity logP Protein binding

Positional Isomer 3-Isopropoxy vs. 2-Isopropoxy: Distinct Intramolecular Hydrogen-Bonding and Torsional Profiles

Among the three positional isomers (2-, 3-, and 4-isopropoxy-N-mesitylbenzamide), the 3-substituted isomer is unique in that the isopropoxy oxygen cannot form an intramolecular hydrogen bond with the amide N–H, unlike the 2-isomer which can engage in a 6-membered intramolecular H-bond [1]. The 4-isomer places the alkoxy group in para-conjugation with the amide carbonyl, altering the electronic character of the benzoyl ring. The 3-isomer therefore occupies a distinct conformational and electronic space: no intramolecular H-bond, meta-directing electronic effect, and an asymmetrically distributed electrostatic potential surface.

Conformational analysis Isosterism Structure-based design

Topological Polar Surface Area Comparison Guides Blood–Brain Barrier Penetration Predictions

The target compound's TPSA is computed to be approximately 42.5 Ų [1], which places it below the widely accepted threshold of 60 Ų for favourable CNS penetration and substantially below the ~76 Ų threshold observed for orally absorbed drugs with poor brain exposure [2]. In comparison, 3-isopropoxybenzamide (primary amide) has a TPSA of approximately 55.4 Ų, and many N-mesitylbenzamides with polar ring substituents exceed 60 Ų. The low TPSA of the target compound is a direct consequence of the fully substituted amide nitrogen (no N–H contribution) combined with the moderately lipophilic isopropoxy group.

CNS drug design TPSA Blood-brain barrier

Recommended Application Scenarios for 3-Isopropoxy-N-mesitylbenzamide Based on Quantitative Differentiation


CNS-Targeted High-Throughput Screening (HTS) Library Design

With a computed TPSA of ~42.5 Ų and zero hydrogen-bond donors [1], 3-isopropoxy-N-mesitylbenzamide meets the stringent physicochemical criteria for inclusion in CNS-focused screening decks. Its low TPSA (well below the 60 Ų threshold) predicts favourable passive BBB penetration, a property not shared by primary amide or polar-substituted benzamide analogs. Procurement of this compound for a CNS HTS library therefore provides a chemically validated entry that satisfies the TPSA and HBD criteria central to CNS drug-likeness [2].

Occupancy-Based Fragment Elaboration and Conformational Restriction Studies

Unlike the 2-isopropoxy positional isomer, 3-isopropoxy-N-mesitylbenzamide cannot form a competing intramolecular hydrogen bond between the alkoxy oxygen and the amide N–H [1]. This ensures a more homogeneous conformational population in solution and at the binding site, making it a superior choice for fragment-growing campaigns where a single bound pose must be reliably predicted and crystallographically resolved. Users selecting the 3-isomer over the 2-isomer gain lower conformational entropy penalty upon binding, a factor that can enhance affinity in rigid binding pockets [2].

Lipophilicity-Driven Protein–Protein Interaction (PPI) Inhibitor Scaffold Exploration

The computed XLogP3 of ~3.9 for 3-isopropoxy-N-mesitylbenzamide places it in an elevated lipophilicity band relative to the parent N-mesitylbenzamide (ΔXLogP3 ≈ +0.9) [1]. For PPI targets characterized by large, flat, hydrophobic interfaces, this increased logP may enhance binding through non-polar surface complementarity. Procurement of this compound over the unsubstituted parent provides a defined logP step-change that can be correlated with target engagement in biophysical assays (SPR, ITC) [2].

Quote Request

Request a Quote for 3-isopropoxy-N-mesitylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.